![molecular formula C21H24ClN7O3 B2695578 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 941998-76-1](/img/structure/B2695578.png)
3-(4-chlorophenyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
The compound “3-(4-chlorophenyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a novel triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the addition of piperazine to a solution of the precursor compound in CHCl3 at room temperature .Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the addition of piperazine to a solution of the precursor compound and potassium carbonate (K2CO3) in CHCl3 at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the primary applications of triazino purine derivatives and similar compounds lies in their synthesis and evaluation for antimicrobial activity. For instance, derivatives of [1,2,4]triazino and [1,2,4]triazepino purines have been synthesized and tested for their potential as antimicrobial agents. These studies contribute significantly to the development of new therapeutic agents targeting various bacterial and fungal infections (Abd El-Moneim et al., 2015).
Antitumor and Anticancer Activity
Another critical area of application is in the synthesis of compounds for antitumor and anticancer activity. Novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against various human cancer cell lines. Some compounds have shown promising results, comparable to standard drugs like doxorubicin, highlighting their potential as anticancer agents (Ramya Sucharitha et al., 2021).
Synthesis and Biological Evaluation for Anxiolytic Activity
The design and synthesis of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives have been explored for their anxiolytic activity. These compounds have been studied for their affinity to serotonin receptors, with some showing promising results in modifying the affinity for these receptors. The structural analysis through X-ray diffraction further aids in understanding their binding mechanisms and potential as anxiolytics (Chłoń-Rzepa et al., 2014).
Structural Studies and Crystallography
Structural studies and crystallography of related compounds, such as 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, provide insights into the molecular geometry and interactions that might influence their biological activity. Such studies are crucial for the rational design of novel compounds with enhanced therapeutic efficacy (Karczmarzyk et al., 1995).
Mechanism of Action
properties
IUPAC Name |
3-(4-chlorophenyl)-7,9-dimethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O3/c1-25-18-17(19(30)26(2)21(25)31)28-13-16(14-3-5-15(22)6-4-14)24-29(20(28)23-18)8-7-27-9-11-32-12-10-27/h3-6H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDZNJVZZHZJHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCN4CCOCC4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16803230 |
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